3,4-dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
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Overview
Description
3,4-dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with the benzamide moiety. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenating agents like bromine (Br2). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4-dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-methylbenzamide: Similar structure but lacks the oxadiazole ring.
3,4-dimethoxy-N-(4-nitrophenyl)benzamide: Contains a nitro group instead of the methylsulfanyl group.
3,4-dimethoxy-N-(4-methylphenyl)benzamide: Similar but with a methyl group instead of the oxadiazole ring
Uniqueness
What sets 3,4-dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide apart is its unique combination of functional groups and the presence of the oxadiazole ring. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-14-9-6-12(10-15(14)24-2)16(22)19-18-21-20-17(25-18)11-4-7-13(26-3)8-5-11/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQYBKOMLXLOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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